Cas no 177716-59-5 (Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl])
![Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl] structure](https://de.kuujia.com/scimg/cas/177716-59-5x500.png)
177716-59-5 structure
Produktname:Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl]
CAS-Nr.:177716-59-5
MF:C21H23ClFNO2
MW:375.864228487015
MDL:MFCD03458070
CID:112693
PubChem ID:24878898
Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl] Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl]
- MDMO-PPV
- MODO-PPV
- Poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylenevinylene]
- Poly[2-methoxy-5-(3′,7′-dimethyloctyloxy)-1,4-phenylenevinylene]
- Regular- MDMO-PPV
- MDMO-PPV light-emitting polymer
- Poly[2-methoxy-5-(3,7-dimethyoctyoxyl)-1,4-phenylenevinylene]
- Poly[2-methoxy-5-(3,7-dimethyloctyloxy) phenylenevinylene-1,4-diyl]
- Poly[2-methoxy-5-(3′,7′-dimethyloctyloxy)-1,4-phenylenevinylene],MDMO-PPV
- UNII-J6292F8L3D
- Halopidol
- Biomol-NT_000035
- 4-(4-(4-chlorophenyl)-4-hydroxy-1-piperidyl)-1-(4-fluorophenyl)-butan-1-one
- 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidyl]-1-(4-fluorophenyl)butan-1-one
- GTPL86
- 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
- 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone
- HALOPERIDOL (EP MONOGRAPH)
- cMAP_000037
- CAS-52-86-8
- HALOPERIDOL (USP IMPURITY)
- Haloperidol for peak identification
- BH166165
- BCP33202
- FT-0669101
- Z1590789254
- FT-0697842
- PS14 - Haloperidol
- HMS2234P08
- NCGC00015500-15
- C21H23ClFNO2
- S1920
- .gamma.-[4-(p-Chlorphenyl)-4-hydroxpiperidino]-p-fluorbutyrophenone
- Eukystol
- NSC615296
- Spectrum2_001268
- KBio3_002869
- CCG-36042
- gamma-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-p-fluorbutyrophenone
- NCGC00023875-04
- NCGC00023875-05
- Sernel
- HALOPERIDOL [USP IMPURITY]
- HALOPERIDOL [WHO-IP]
- NSC170973
- 4-[4-(p-Chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone
- Duraperidol
- R 1625
- HALOPERIDOL [MART.]
- Oprea1_509923
- BIDD:GT0128
- 1-(3-p-Fluorobenzoylpropyl)-4-p-chlorophenyl-4-hydroxypiperidine
- BRN 0331267
- Epoxy resins
- Butyrophenone, 4'-fluoro-4-(4-(p-chlorophenyl)-4-hydroxypiperidino)-
- HALOPERIDOL DECANOATE IMPURITY G [EP IMPURITY]
- Serenase
- Picroside-III
- HALOPERIDOL [EP MONOGRAPH]
- VU0239704-10
- HALOPERIDOL [HSDB]
- SR-01000003076-8
- NCGC00254503-01
- CCG-39111
- Sernas
- Haloperidol [USAN:USP:INN:BAN:JAN]
- 4-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-4'-fluorobutyrophenone
- Peluces
- Dozic
- gamma-(4-(p-Chlorophenyl)-4-hydroxpiperidino)-p-fluorbutyrophenone
- NCGC00015500-07
- Butyrophenone, 4-[4-(p-chlorophenyl)-4-hydroxypiperidino]-4'-fluoro-
- LNEPOXFFQSENCJ-UHFFFAOYSA-
- VESALIUM COMPONENT HALOPERIDOL
- 4'-Fluoro-4-(4-hydroxy-4-p-chlorophenylpiperidino)butyrophenone
- HALOPERIDOL [USP MONOGRAPH]
- W-105791
- N05AD01
- HALOPERIDOL (USP-RS)
- KBio2_007526
- KBio2_004958
- NCGC00015500-32
- NCGC00023875-07
- A899749
- SR-01000003076-2
- Haloperidol, European Pharmacopoeia (EP) Reference Standard
- Haloperidol, United States Pharmacopeia (USP) Reference Standard
- Halol
- KBioSS_002395
- KBio1_000654
- SCHEMBL8264
- SPBio_002069
- BRD-K67783091-003-03-6
- BRD-K67783091-001-05-5
- Aloperidin
- Galoperidol
- 4-(4-(para-Chlorophenyl)-4-hydroxypiperidino)-4'-fluorobutyrophenone
- Prestwick3_000115
- BSPBio_002096
- 4-(4-Hydroxy-4'-chloro-4-phenylpiperidino)-4'-fluorobutyrophenone
- NSC-757054
- EU-0100583
- NINDS_000654
- 1-Butanone, 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-
- Haldol Solutab
- Serenace
- Haloperidol decanoate impurity, haloperidol-
- NCGC00015500-24
- Haloperidol for system suitability, European Pharmacopoeia (EP) Reference Standard
- Halosten
- Tox21_110162
- NCGC00023875-09
- gamma-[4-(p-chlorophenyl)-4-hydroxypiperidino]-p-fluorobutyrophenone
- SW196557-4
- 4-(4-HYDROXY-4'-CHLORO-4-PHENYLPIPERIDINO)-4'-FLUORBUTYROPHENONE
- NCGC00015500-03
- 177716-59-5
- SPBio_001236
- HALOPERIDOL (MART.)
- NCGC00015500-01
- NCGC00015500-14
- NCGC00023875-08
- Spectrum5_000788
- Haloperidol for peak identification, European Pharmacopoeia (EP) Reference Standard
- gamma-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-p-fluorobutyrophenone
- Tocris-0931
- IDI1_000654
- CCRIS 1630
- AB00052008_23
- KBio3_001316
- NS00010402
- HALOPERIDOL [VANDF]
- Prestwick1_000115
- DB00502
- HMS2091J09
- Halopal
- Haloperidol, powder
- Spectrum4_000570
- NCGC00015500-12
- 4-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone
- HALOPERIDOL [INN]
- Pekuces
- WLN: T6NTJ A3VR DF& DQ DR DG
- MLS000028450
- Spectrum3_000448
- HALOPERIDOL [ORANGE BOOK]
- DTXSID4034150
- Haldol
- HALOPERIDOL [USAN]
- SBI-0050565.P004
- NSC 170973
- HALOPERIDOL [USP-RS]
- KBio2_001341
- AB00052008
- 52-86-8
- 4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-1-(4-fluoro-phenyl)-butan-1-one;propionate(HCl)
- HMS3370H11
- LP00583
- MRF-0000027
- McM-JR-1625
- AB00052008_24
- SMR000058303
- Halidol
- HMS2089M15
- HMS3657I13
- 4-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone
- KBio2_006477
- Sigaperidol
- EINECS 200-155-6
- Haloperidol (JP17/USP/INN)
- KBioGR_002390
- Halopoidol
- Pernox
- KBioGR_000980
- HALOPERIDOL DECANOATE IMPURITY, HALOPERIDOL- [USP IMPURITY]
- DTXCID2014150
- Haldol (TN)
- SPECTRUM1500325
- BPBio1_001231
- AC250
- Serenelfi
- Haloperidol (Haldol)
- Linton
- NCGC00015500-13
- 4'-Fluoro-4-(4-hydroxy-4-(4'-chlorophenyl)piperidino)butyrophenone
- SY052276
- McN-JR-1625
- HALOPERIDOL [MI]
- HALOPERIDOL [WHO-DD]
- NCGC00015500-04
- NSC 615296
- Aloperidon
- Fortunan
- Aloperidolo [Italian]
- SR-01000003076
- Lopac-H-1512
- BSPBio_000130
- NSC-615296
- SC 170973
- H0912
- 4'-Fluoro-4-[4-hydroxy-4-(4'-chlorophenyl)piperidino]butyrophenone
- Ulcolind
- MLS001146904
- Prestwick_250
- DivK1c_000654
- Pharmakon1600-01500325
- HALOPERIDOLUM [WHO-IP LATIN]
- NCGC00015500-05
- NCGC00016234-01
- Keselan
- Tox21_500583
- Brotopon
- HMS2095G12
- NSC-170973
- HMS3261F08
- NCGC00015500-02
- Haloperidol 1.0 mg/ml in Methanol
- Aloperidol
- Q251347
- Haloperidol, 1mg/ml in Methanol
- BPBio1_000144
- AB00052008-21
- NCGC00261268-01
- Haloperidol, Pharmaceutical Secondary Standard; Certified Reference Material
- Opera_ID_446
- Prestwick2_000115
- KBio2_002390
- KBioSS_001341
- CS-1971
- Haloperidol, 1
- J6292F8L3D
- Probes1_000255
- NCGC00015500-09
- QTL1_000042
- Haloperidol (USAN:USP:INN:BAN:JAN)
- Haloperidol for system suitability
- NSC757054
- AT13670
- CHEMBL54
- NCGC00015500-06
- CHEBI:5613
- NCGC00015500-10
- STR04750
- InChI=1/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
- NCGC00015500-08
- starbld0018801
- FT-0669100
- Lopac0_000583
- HALOPERIDOL COMPONENT OF VESALIUM
- Aloperidolo
- Haloperidolum
- Neurodol
- Lealgin compositum
- Haloperidolum [INN-Latin]
- 4'-Fluoro-4-(4-(p-chlorophenyl)-4-hydroxypiperidinyl)butyrophenone
- Probes2_000296
- AKOS000280660
- Tox21_110162_1
- HSDB 3093
- 4-[4-(para-Chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone
- H 1512
- BRD-K67783091-001-04-8
- Bioperidolo
- AB00052008-22
- HMS502A16
- NCGC00015500-17
- 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one
- KBio2_003909
- Halojust
- Mixidol
- 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidyl]-1-(4-fluorophenyl)-butan-1-one
- haloperidol
- BDBM21398
- Einalon S
- HMS3712G12
- Tox21_300475
- Spectrum_000861
- Uliolind
- L000288
- CHA71659
- .gamma.-(4-(p-Chlorophenyl)-4-hydroxpiperidino)-p-fluorbutyrophenone
- Haloperidolum (INN-Latin)
- D00136
- Aloperidolo [DCIT]
- HALOPERIDOL (USP MONOGRAPH)
- HY-14538
- HMS1568G12
- HMS1920D03
- NCGC00023875-02
- Aldo
- R-1625
- Prestwick0_000115
- NCGC00023875-06
- C01814
- SR-01000003076-11
- 5-21-02-00377 (Beilstein Handbook Reference)
- Butyrophenone, 4-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4'-fluoro-
- AC-19691
- NCGC00015500-11
- NCGC00015500-19
- HALOPERIDOL [JAN]
- NCGC00015500-16
- 1-Butanone, 4-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-
- SDCCGSBI-0050565.P005
- MFCD00051423
- Poly[2-methoxy-5-(3 inverted exclamation marka,7 inverted exclamation marka-dimethyloctyloxy)-1,4-phenylenevinylene]
- light-emitting polymer
- 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl) -1-butanone
- BRD-K67783091-003-07-7
- BRD-K67783091-001-25-3
- Haloperidol (JP18/USP/INN)
- DA-74000
- STL417208
- Samarium(III) acetylacetonate xhydrate
- BRD-K67783091-001-26-1
-
- MDL: MFCD03458070
- Inchi: InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
- InChI-Schlüssel: LNEPOXFFQSENCJ-UHFFFAOYSA-N
- Lächelt: CC(CCCC(C)C)CCOC1C=C(/C=C/[*])C(OC)=CC=1[*] |$;;;;;;;;;;;;;;;;*;;;;;;*$|
Berechnete Eigenschaften
- Genaue Masse: 375.1401348g/mol
- Monoisotopenmasse: 375.1401348g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 21
- Anzahl drehbarer Bindungen: 10
- Komplexität: 275
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- XLogP3: 6.7
- Topologische Polaroberfläche: 18.5
Experimentelle Eigenschaften
- Farbe/Form: fest
- Dichte: 1.2±0.1 g/cm3
- Schmelzpunkt: [148]
- Siedepunkt: 529.0±50.0 °C at 760 mmHg
- Flammpunkt: 273.8±30.1 °C
- Löslichkeit: toluene, xylene, tetrahydrofuran, chloroform, chlorobenzene, cyclohexanone: soluble
- LogP: log Kow = 4.30
- Löslichkeit: Nicht bestimmt
Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl] Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Lagern bei 4° C, bessere Lagerung bei -4° C
Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl] Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1505941-250mg |
Poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylenevinylene] |
177716-59-5 | 98% | 250mg |
¥2461 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1505941-1g |
Poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylenevinylene] |
177716-59-5 | 98% | 1g |
¥7771 | 2023-04-15 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P853796-1g |
Poly[2-methoxy-5-(3,7-dimethyloctyloxy) phenylenevinylene-1,4-diyl] |
177716-59-5 | Mw 100,000-1000,000 by GPC | 1g |
¥4,859.10 | 2022-09-28 | |
BAI LING WEI Technology Co., Ltd. | ADS104RE-2g |
Poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylene-vinylene]– End capped with DMP |
177716-59-5 | 2g |
¥ 9177 | 2022-04-26 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028257-250mg |
Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl] |
177716-59-5 | 250mg |
¥1977 | 2024-05-25 | ||
BAI LING WEI Technology Co., Ltd. | PL0288-250mg |
MDMO-PPV |
177716-59-5 | 250mg |
¥ 2700 | 2022-04-26 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M70330-1g |
MDMO-PPV |
177716-59-5 | 1g |
¥8688.0 | 2024-07-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1505941-500mg |
Poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylenevinylene] |
177716-59-5 | 98% | 500mg |
¥4254 | 2023-04-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M131802-1g |
Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl] |
177716-59-5 | 1g |
¥5561.90 | 2023-09-02 | ||
BAI LING WEI Technology Co., Ltd. | L24ADS104RE-100mg |
Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl] |
177716-59-5 | 100mg |
¥998 | 2023-11-24 |
Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl] Verwandte Literatur
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
177716-59-5 (Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl]) Verwandte Produkte
- 2680803-26-1(benzyl N-(5-bromo-7-methyl-1-benzofuran-2-yl)methylcarbamate)
- 2229318-07-2(2-(5-propylthiophen-2-yl)ethan-1-ol)
- 899965-63-0(N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide)
- 1332531-67-5(Methyl 3-propylpiperidine-3-carboxylate hydrochloride)
- 2059912-51-3((2S)-3-[tert-Butyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol)
- 2172067-80-8(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}pyridine-4-carboxylic acid)
- 215868-23-8(6,8-Difluoro-7-hydroxy-4-methylcoumarin (DIFMU))
- 1951439-91-0(butyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate)
- 2229561-88-8(2,2-difluoro-3-(6-methoxy-1,3-dioxaindan-5-yl)propanoic acid)
- 80278-66-6(3-(isoquinolin-5-yloxy)propan-1-amine)
Empfohlene Lieferanten
BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
CN Lieferant
Reagenz

Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Synrise Material Co. Ltd.
Gold Mitglied
CN Lieferant
Großmenge
